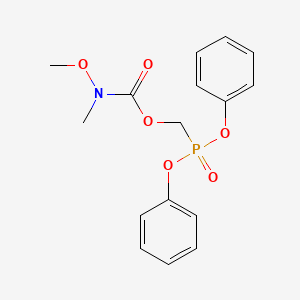

diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate

Description

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate is an organophosphorus-carbamate hybrid compound characterized by a phosphoryl group substituted with two phenoxy moieties and a carbamate functional group bearing N-methoxy and N-methyl substituents. Its structure suggests utility as a pesticide or intermediate in organic synthesis, analogous to other carbamate-organophosphorus hybrids (e.g., Ethiofencarb, Pyrazophos) .

Properties

Molecular Formula |

C16H18NO6P |

|---|---|

Molecular Weight |

351.29 g/mol |

IUPAC Name |

diphenoxyphosphorylmethyl N-methoxy-N-methylcarbamate |

InChI |

InChI=1S/C16H18NO6P/c1-17(20-2)16(18)21-13-24(19,22-14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |

InChI Key |

NVBZRQDQOJDLRG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)OCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate typically involves the reaction of diphenylphosphoryl chloride with N-methoxy-N-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylphosphoryl chloride+N-methoxy-N-methylamine→Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphonate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.

Major Products Formed:

Oxidation: Formation of phosphonic acids and carbamate derivatives.

Reduction: Production of amines and alcohols.

Substitution: Generation of substituted carbamates and phosphonates.

Scientific Research Applications

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Phosphoryl vs. Non-Phosphoryl Analogs: Compounds like Ethiofencarb lack the phosphoryl group but retain the carbamate backbone, emphasizing the role of phosphorus in altering solubility and reactivity .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Carcinogenic Potency of Carbamates (Rodent Models)

Biological Activity

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate is a compound belonging to the class of carbamates, which are widely recognized for their biological activities, particularly in the context of insecticides and potential therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and safety.

Chemical Structure and Properties

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate can be described by its structural formula, which incorporates a diphenoxyphosphoryl group linked to a carbamate moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N2O4P |

| Molecular Weight | 270.23 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (varies by exposure) |

The primary mechanism through which diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition leads to an accumulation of acetylcholine, resulting in prolonged neurotransmission.

- Acetylcholinesterase Inhibition : Similar to other carbamates, this compound binds reversibly to AChE, leading to increased cholinergic activity.

- Endocrine Disruption : Studies have indicated that carbamates can disrupt endocrine functions, potentially affecting metabolic pathways and hormonal balances in organisms .

- Neurobehavioral Effects : Research has highlighted the potential for neurobehavioral deficits following exposure to carbamates, with implications for cognitive and motor functions .

Acute Toxicity Studies

Research has shown that acute exposure to diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate can lead to symptoms consistent with cholinergic toxicity:

- LD50 Values : The lethal dose required to kill 50% of a test population varies based on species and exposure route. For example, some carbamates exhibit oral LD50 values ranging from 5 mg/kg to 120 mg/kg depending on formulation .

Chronic Exposure Effects

Long-term studies have indicated that chronic exposure may lead to persistent neurobehavioral deficits:

- Neurobehavioral Assessments : In a study involving banana workers exposed to carbamates, significant deficits were observed in psychomotor skills and neuropsychiatric symptoms compared to unexposed controls .

Case Studies

-

Case Study: Occupational Exposure

- Population : Banana workers exposed to carbamate pesticides.

- Findings : Workers exhibited lower performance on neuropsychological tests compared to controls, suggesting long-term cognitive effects from mild poisoning incidents.

- Case Study: Mouse Model

Implications for Health and Safety

Given the biological activity of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate, several health implications arise:

- Workplace Safety : The potential for chronic neurobehavioral effects necessitates stringent safety protocols in environments where carbamates are used.

- Environmental Impact : As with many pesticides, the environmental persistence and potential for bioaccumulation raise concerns regarding ecological health.

- Regulatory Considerations : Ongoing research into the endocrine-disrupting properties of carbamates may lead to stricter regulations governing their use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.